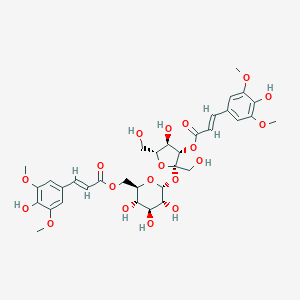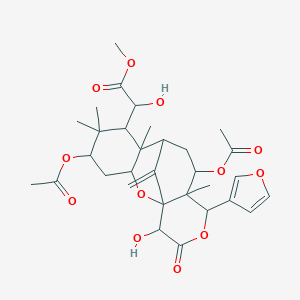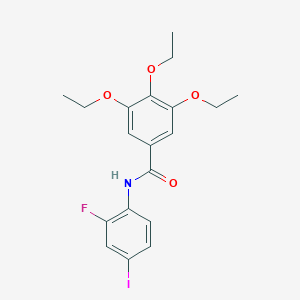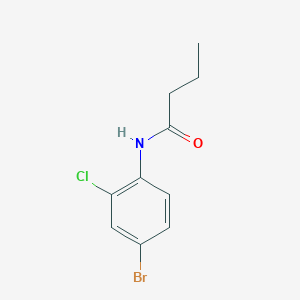![molecular formula C19H22N2O4 B236734 N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It exhibits potential therapeutic applications in the treatment of various inflammatory diseases, cancer, and neurological disorders.
Mecanismo De Acción
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide exerts its effects by binding to and activating adenosine A3 receptors, which are predominantly expressed in inflammatory cells, cancer cells, and neurons. Activation of these receptors leads to a cascade of intracellular signaling events, resulting in the modulation of various cellular processes, such as inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibiting the migration of inflammatory cells. It also induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Furthermore, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has several advantages for lab experiments, such as its high potency and selectivity for adenosine A3 receptors, which allows for specific targeting of these receptors. However, it also has limitations, such as its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide research, such as exploring its potential therapeutic applications in other inflammatory diseases and neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. This compound can also be used as a tool compound to study the role of adenosine A3 receptors in various cellular processes.
Métodos De Síntesis
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide can be synthesized by following a multistep process involving the reaction of 3,5-dimethoxybenzoic acid with isobutyryl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenylacetonitrile to obtain the intermediate product, which is further treated with hydroxylamine hydrochloride to obtain this compound.
Aplicaciones Científicas De Investigación
N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and asthma. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, this compound has been found to have neuroprotective effects and can potentially be used in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C19H22N2O4 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3,5-dimethoxy-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-12(2)18(22)20-14-5-7-15(8-6-14)21-19(23)13-9-16(24-3)11-17(10-13)25-4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Clave InChI |
DAPHIDDDHZDNLX-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)


![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)


![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)
![3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B236711.png)